N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-[4-(4-Methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic compound featuring a pyrazole-4-carboxamide core substituted with a trifluoromethyl group at position 3 and a methyl group at position 1. The unique structural element of this compound is the 4-oxobutyl linker attached to a 4-methoxyanilino group, which distinguishes it from other derivatives in its class. This moiety likely influences its physicochemical properties (e.g., solubility, bioavailability) and biological activity.
Properties
IUPAC Name |
N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-24-10-13(15(23-24)17(18,19)20)16(26)21-9-3-4-14(25)22-11-5-7-12(27-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUKVVHQXPYXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy group may influence receptor interactions and solubility.
Research indicates that compounds like this compound may act through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are recognized for their role in cancer therapy by promoting the acetylation of histones, leading to altered gene expression profiles that can inhibit tumor growth and induce apoptosis in cancer cells .
Anticancer Activity
Several studies have documented the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis through modulation of signaling pathways such as the p53 pathway .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory responses . This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Herbicidal Activity
The compound has been evaluated for herbicidal activity, particularly against dicotyledonous and monocotyledonous plants. Studies have shown that modifications at specific positions on the pyrazole ring can enhance herbicidal efficacy. For example, substituents at the 5-position have been linked to improved inhibition rates against certain weed species .
Research Findings and Case Studies
A notable study highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in several plant species at concentrations as low as 10 mg/L, showcasing its potential as a herbicide .
| Compound | Target Organism | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| 6d | D. sanguinalis | 10 | 100 |
| 6d | P. alopecuroides | 100 | 85 |
| 7d | E. crus-galli | 100 | 75 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicates that compounds with pyrazole structures can induce apoptosis in cancer cells. For instance, derivatives similar to N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have demonstrated effectiveness against colorectal cancer cells, showing promising results in inducing cell death through apoptotic pathways .
- Mechanisms of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Studies suggest that it may target specific proteins involved in the regulation of cell proliferation and apoptosis, although further research is needed to elucidate these pathways fully .
Beyond its anticancer properties, this compound exhibits a range of biological activities:
- Antioxidant Properties : Some pyrazole derivatives have been studied for their radical scavenging activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
- Potential Neurological Applications : Compounds with similar structures have shown promise in neurological contexts due to their ability to modulate neurotransmitter systems. This could position them as candidates for further investigation in treating neurodegenerative disorders .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl/H₂O, reflux) | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid + 4-(4-methoxyanilino)butan-1-amine | Nucleophilic acyl substitution |
| Basic (NaOH, Δ) | Sodium salt of pyrazolecarboxylic acid + 4-(4-methoxyanilino)butan-1-amine | SN2 displacement |
This reaction is critical for metabolite formation in biological systems .
Nucleophilic Substitution at the Methoxy Group
The methoxy group on the aniline moiety is susceptible to demethylation under strong nucleophiles or Lewis acids.
| Reagents | Products | Application |
|---|---|---|
| BBr₃ (anhydrous CH₂Cl₂) | N-[4-(4-hydroxylanilino)-4-oxobutyl]-... | Synthesis of phenolic derivatives |
| H₂O/H⁺ (catalytic) | Partial demethylation to mixed ethers | Intermediate in drug metabolism |
Demethylation enhances hydrogen-bonding capacity, influencing pharmacokinetics .
Condensation Reactions
The carboxamide group participates in condensations with active methylene compounds (e.g., malononitrile, acetylacetone).
| Reactant | Conditions | Product |
|---|---|---|
| Malononitrile | Ethanol, K₂CO₃, Δ | 3-(Pyrazolyl)propenenitrile derivatives |
| Acetylacetone | MW irradiation | 3-(Pyrazolyl)pentanedione (cyclization to fused heterocycles) |
These reactions are leveraged to synthesize bioactive heterocycles .
Reduction of the 4-Oxobutyl Chain
The ketone group in the 4-oxobutyl chain is reduced to a secondary alcohol.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | N-[4-(4-methoxyanilino)-4-hydroxybutyl]-... |
| LiAlH₄ | Et₂O, reflux | Over-reduction to alkane (rare) |
The alcohol derivative exhibits altered solubility and binding properties.
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature (due to -CF₃) directs electrophiles to the C-5 position.
| Reagent | Product | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro-pyrazole derivative | 62–68% |
| Br₂ (FeBr₃ catalyst) | 5-Bromo-pyrazole derivative | 55–60% |
Nitration and bromination products serve as intermediates for cross-coupling reactions .
Oxidation of the Pyrazole Ring
Controlled oxidation of the pyrazole ring is achievable under strong conditions.
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄ (aq, Δ) | Pyrazole-4-carboxylic acid | Precursor for metal coordination |
| CrO₃/H₂SO₄ | Over-oxidation to CO₂ (non-productive) | — |
Oxidation pathways are highly condition-dependent .
Radical Reactions
The trifluoromethyl group stabilizes adjacent radicals, enabling unique transformations.
| Initiation | Reagents | Product |
|---|---|---|
| AIBN, light | CCl₄, Δ | Chlorinated derivatives at benzylic positions |
| DTBHN, Bu₃SnH | H atom abstraction | Reduced alkane side chains |
Radical pathways are explored for agrochemical derivatives.
Key Challenges and Research Gaps
-
Steric Hindrance : The trifluoromethyl group limits accessibility to the pyrazole C-5 position.
-
Solubility : Polar aprotic solvents (DMF, DMSO) are often required for homogeneous reactions.
-
Stability : The 4-oxobutyl chain is prone to elimination under basic conditions.
Recent studies focus on catalytic methods (e.g., Pd-mediated cross-couplings) to enhance reaction efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of pyrazole-4-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxamide Derivatives
Key Findings from Comparative Analysis :
Structural Flexibility: The target compound’s 4-methoxyanilino-4-oxobutyl chain may enhance hydrogen-bonding capacity compared to analogs like Penthiopyrad (thienyl group) or 6a (pyridinyl group). This could improve target binding in biological systems . Substituents like trifluoromethyl groups are critical for metabolic stability and lipophilicity, a feature shared across all analogs .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 6a) achieve higher yields (>85%) due to fewer steric or electronic challenges during synthesis. In contrast, compounds with bulky groups (e.g., 4d) show lower yields (11%) .
Biological Activity: Penthiopyrad is a commercially successful fungicide, highlighting the importance of the thienyl-branched alkyl motif for pesticidal activity . N-(3,5-Dimethylphenyl)-... demonstrates antifungal properties, suggesting that aryl substituents modulate target specificity .
Q & A
Q. What are the key considerations for synthesizing N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
The synthesis involves a multi-step process:
- Pyrazole core formation : Cyclocondensation of β-ketoesters with hydrazines to generate the 1-methyl-3-(trifluoromethyl)pyrazole scaffold .
- Carboxamide coupling : Activation of the pyrazole-4-carboxylic acid using coupling agents (e.g., HATU or EDCI) for reaction with the 4-oxobutyl intermediate .
- Anilino group introduction : Nucleophilic substitution or reductive amination to attach the 4-methoxyanilino moiety to the 4-oxobutyl chain . Purity (>98%) is typically verified via HPLC, with intermediates characterized by /-NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm); -NMR confirms the trifluoromethyl signal (δ -60 to -65 ppm) .
- X-ray crystallography : Resolves spatial arrangements of the pyrazole core and hydrogen-bonding interactions between the carboxamide and anilino groups .
- HPLC-MS : Ensures purity and tracks degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase profiling) .
- Cellular permeability : Assess logP values (experimental vs. computational) and Caco-2 monolayer permeability to predict bioavailability .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?
Discrepancies may arise from:
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to detect rapid metabolite formation .
- Cellular efflux : Measure P-glycoprotein (P-gp) binding via calcein-AM assays to evaluate efflux pump interference .
Q. What strategies optimize the structure-activity relationship (SAR) of the trifluoromethyl group?
- Electron-withdrawing effects : Compare activity of -CF vs. -Cl/-Br analogues to assess electronic contributions to target binding .
- Steric modifications : Synthesize derivatives with bulkier groups (e.g., -OCF) and evaluate potency shifts in enzyme assays .
- Metabolic resistance : Replace -CF with deuterated or fluorinated alkyl chains to reduce oxidative metabolism .
Q. How can by-product formation during synthesis be minimized?
- Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize reaction times .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve carboxamide coupling efficiency .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps to reduce dimerization .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Measure plasma half-life (t) and AUC in Sprague-Dawley rats via LC-MS/MS .
- Tissue distribution : Radiolabel the compound (e.g., -tagged) to track accumulation in target organs .
- BBB penetration : Use transgenic Alzheimer’s disease mice to assess brain-to-plasma ratios .
Q. How can computational methods predict off-target interactions?
- Molecular docking : Simulate binding to homologous proteins (e.g., using AutoDock Vina) to prioritize experimental validation .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .
- Free-energy perturbation (FEP) : Calculate binding affinity differences between enantiomers to guide chiral synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
